Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-
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Overview
Description
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-: is a complex organic compound known for its unique chemical structure and properties This compound is part of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linked to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloro-2-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(4-methoxyphenyl)-3-oxobutanamide under alkaline conditions to form the azo compound. This step is crucial as it forms the characteristic azo linkage (N=N).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pH, and reagent concentrations, are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azo groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine is a common reaction, typically using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo linkage (N=N) can undergo reduction to form amines, which can interact with enzymes and proteins. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The chloro and methoxy groups can influence the compound’s binding affinity to various molecular targets, modulating its biological activity.
Comparison with Similar Compounds
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-: can be compared with other azo compounds such as:
Disperse Yellow 211: Similar in structure but differs in the substituents on the aromatic rings.
Disperse Orange 25: Another azo dye with different functional groups, leading to variations in color and reactivity.
Disperse Red 1: Contains different substituents, affecting its solubility and application in dyeing processes.
The uniqueness of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
195740-23-9 |
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Molecular Formula |
C17H15ClN4O5 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H15ClN4O5/c1-10(23)16(17(24)19-12-4-6-13(27-2)7-5-12)21-20-14-8-3-11(18)9-15(14)22(25)26/h3-9,16H,1-2H3,(H,19,24) |
InChI Key |
OFVGYSFBEXROII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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